4-Chloro-3-cyclopropylaniline
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Overview
Description
4-Chloro-3-cyclopropylaniline is a chemical compound with the molecular weight of 167.64 . It is used as an intermediate in organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code is 1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2
.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s often used as an intermediate in organic synthesis .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.64 . It is stored in a dark place, sealed in dry, at room temperature . . It can exist in either liquid or solid form .
Scientific Research Applications
Photolysis in Organic Chemistry
4-Chloroaniline, closely related to 4-Chloro-3-cyclopropylaniline, undergoes photolysis in polar media, leading to the formation of triplet phenyl cations. These cations engage in reactions such as electrophilic substitution and reduction, demonstrating a method for generating and studying reactive intermediates in organic synthesis (Guizzardi et al., 2001).
Biological Activity
Cyclopropanecarboxylic acid derivatives, which can be synthesized from compounds structurally similar to this compound, show significant herbicidal and fungicidal activities. This highlights the potential of this compound derivatives in developing new agrochemicals (Tian et al., 2009).
Antimicrobial and Nematicidal Activities
Polysubstituted cyclopropane derivatives synthesized from this compound exhibit considerable antimicrobial and nematicidal properties, indicating their utility in creating new antimicrobial agents and nematicides (Banothu et al., 2015).
Ring-opening Reactions
The interaction of donor-acceptor cyclopropanes with iodobenzene dichloride results in chlorinated products, showcasing a method for functionalizing cyclopropane rings, a reaction relevant to the chemistry of this compound (Garve et al., 2014).
Dehalogenation by Microorganisms
Microbial dehalogenation of chloroanilines, including those structurally related to this compound, in polluted aquifers demonstrates the potential of bioremediation in treating environments contaminated with chloroaniline compounds (Kuhn & Suflita, 1989).
Diversity-Oriented Synthesis
Chlorinated arenes, achievable through reactions involving this compound derivatives, provide a route to a variety of biologically active compounds, showcasing the compound's versatility in synthetic organic chemistry (Wolf et al., 2009).
Electrochemical Oxidation Studies
The oxidation of 4-chloroaniline, a compound closely related to this compound, has been studied using electrochemistry, shedding light on the oxidation pathways and potential for generating reactive intermediates useful in various chemical reactions (Zettersten et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-cyclopropylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUUGCNHLFFAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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